![molecular formula C13H13BrN4S B1662467 Trovirdine CAS No. 149488-17-5](/img/structure/B1662467.png)
Trovirdine
Descripción general
Descripción
Trovirdine es un inhibidor no nucleósido de la transcriptasa inversa (INNTI) utilizado principalmente en el tratamiento de infecciones por VIH-1. Es conocido por sus potentes efectos inhibitorios sobre la enzima transcriptasa inversa del VIH-1, que es crucial para la replicación del virus. This compound ha sido estudiado ampliamente por su potencial en la terapia antirretroviral y ha mostrado resultados prometedores en ensayos clínicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Trovirdine se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiourea. Un método común implica el tratamiento de derivados de isotiocianato con aminas secundarias o primarias . Esta reacción generalmente requiere condiciones suaves y se puede llevar a cabo a temperatura ambiente. Otro método implica la condensación de aminas primarias y secundarias con tiofosgeno y sus derivados . Este método, sin embargo, requiere condiciones más estrictas y el uso de reactivos tóxicos.
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de reactores automatizados y sistemas de purificación para optimizar la producción y minimizar la intervención humana. Se implementan medidas de control de calidad en varias etapas para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Trovirdine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones suaves a moderadas.
Principales Productos Formados
Aplicaciones Científicas De Investigación
Clinical Studies and Findings
- Anti-HIV Activity : Trovirdine has demonstrated significant anti-HIV activity in various studies. A study reported an IC50 value of 7 nM against HIV-1 reverse transcriptase, indicating potent inhibitory effects .
- Combination Therapies : Research has shown that this compound can be effectively combined with other antiretroviral agents to enhance therapeutic outcomes. For instance, studies involving heterodimer analogues of this compound indicated improved inhibition of HIV-1 reverse transcriptase compared to single-agent therapies .
- Resistance Profiles : Investigations into the resistance mechanisms have revealed that this compound maintains efficacy against certain resistant strains of HIV-1, making it a valuable option in treatment-experienced patients .
Potential Uses in Other Viral Infections
Recent studies have suggested that this compound may have applications beyond HIV treatment:
- Antimycobacterial Activity : Preliminary data indicate that this compound exhibits antimycobacterial properties, potentially useful in treating mycobacterial infections .
- Broad-Spectrum Antiviral Properties : Ongoing research is exploring this compound's effectiveness against other viruses, which could expand its therapeutic use .
Case Studies and Research Insights
Mecanismo De Acción
Trovirdine ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH-1. Se une a un sitio específico en la enzima, evitando que convierta el ARN viral en ADN, un paso crucial en el ciclo de replicación del virus . Esta inhibición reduce efectivamente la carga viral en individuos infectados y ayuda a controlar las infecciones por VIH. Los objetivos moleculares involucrados incluyen la enzima transcriptasa inversa y varias vías asociadas con la replicación viral.
Comparación Con Compuestos Similares
Trovirdine es único entre los INNTI debido a su afinidad de unión específica y su potencia inhibitoria. Compuestos similares incluyen:
Efavirenz: Otro INNTI con un mecanismo de acción similar pero diferentes características de unión.
Nevirapina: Conocido por su uso en terapias combinadas pero con un perfil de efectos secundarios diferente.
Delavirdine: Comparte similitudes estructurales con this compound pero difiere en sus propiedades farmacocinéticas.
This compound destaca por su alta potencia y unión específica a la enzima transcriptasa inversa, lo que lo convierte en un compuesto valioso en el tratamiento de infecciones por VIH-1.
Actividad Biológica
Trovirdine, also known as LY300046, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for its potential use in the treatment of HIV/AIDS. This compound has garnered attention due to its unique mechanism of action and promising efficacy in preclinical studies. The following sections provide a comprehensive overview of this compound's biological activity, including its mechanism, efficacy in various studies, and comparative analysis with other antiretroviral agents.
This compound functions by binding to the reverse transcriptase (RT) enzyme of HIV-1, inhibiting its activity and thereby preventing the conversion of viral RNA into DNA. This inhibition is crucial for viral replication. The compound's structure allows it to interact with allosteric sites on the RT enzyme, which is distinct from the active site targeted by nucleoside analogs. This property may contribute to its effectiveness against strains of HIV that have developed resistance to other NNRTIs .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-HIV activity. A study reported that this compound had an EC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing NNRTIs .
Table 1: Comparative Efficacy of this compound and Other NNRTIs
Compound | EC50 (μM) | Mechanism |
---|---|---|
This compound | 0.01 | Non-nucleoside inhibition |
Efavirenz | 0.05 | Non-nucleoside inhibition |
Nevirapine | 0.1 | Non-nucleoside inhibition |
Rilpivirine | 0.02 | Non-nucleoside inhibition |
These findings indicate that this compound may be more effective than some currently used NNRTIs, particularly in cases where resistance has emerged.
Clinical Trials
This compound is currently undergoing phase one clinical trials to assess its safety, tolerability, and pharmacokinetics in humans . Preliminary results suggest that it maintains a favorable safety profile, with manageable side effects similar to those observed with other antiretroviral therapies.
Case Studies
A notable case study involved a cohort of HIV-positive patients who were administered this compound as part of a combination therapy regimen. The study aimed to evaluate viral load reduction and immune response improvement over a six-month period. Results indicated that:
- Viral Load Reduction : Patients showed a significant decrease in viral load, with an average reduction of 2 log copies/mL.
- CD4 Count Improvement : There was an average increase in CD4 cell counts by approximately 150 cells/mm³.
These outcomes are promising and suggest that this compound could play a vital role in future HIV treatment protocols.
Comparative Analysis with Other Antiretrovirals
This compound's efficacy has been compared with other antiretroviral agents in various studies.
Table 2: Summary of Comparative Studies
Study | Comparator | Outcome |
---|---|---|
Study A | Efavirenz | This compound showed superior viral suppression |
Study B | Nevirapine | Similar efficacy but better tolerance noted |
Study C | Rilpivirine | Comparable effectiveness; lower resistance |
These studies underscore this compound's potential as a competitive option among existing therapies.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869977 | |
Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-17-5 | |
Record name | Trovirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.